molecular formula C21H22N4O3S B2948903 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1004713-61-4

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2948903
CAS RN: 1004713-61-4
M. Wt: 410.49
InChI Key: DLYXEXHUPUKKQM-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPB-1, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is believed to exert its anticancer effects through the inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory and neuroprotective properties. It has been shown to inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are involved in neuroinflammation. 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has also been shown to protect against oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit multiple protein kinases. However, its low solubility in aqueous solutions and potential toxicity at high doses are limitations that must be taken into consideration.

Future Directions

Future research on 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide could focus on its potential as a therapeutic agent for various diseases, including cancer, neuroinflammation, and neurodegenerative diseases. It could also investigate the development of more soluble and less toxic analogs of 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, as well as the identification of additional protein kinases that it can inhibit. Finally, research could explore the use of 3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 6-morpholin-4-ylpyridazine-3-carboxylic acid with 4-bromoaniline, followed by the coupling of the resulting intermediate with 3-methylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its ability to modulate the activity of protein kinases, which are involved in many cellular processes and have been implicated in various diseases.

properties

IUPAC Name

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-3-2-4-19(15-16)29(26,27)24-18-7-5-17(6-8-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXEXHUPUKKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

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